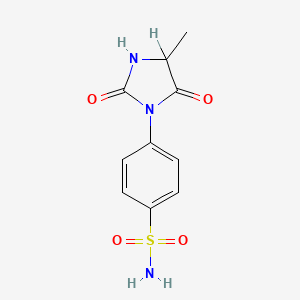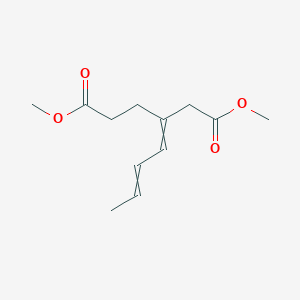![molecular formula C12H9NO4S B14478100 [(1-Nitronaphthalen-2-yl)sulfanyl]acetic acid CAS No. 72793-62-5](/img/structure/B14478100.png)
[(1-Nitronaphthalen-2-yl)sulfanyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1-Nitronaphthalen-2-yl)sulfanyl]acetic acid is an organic compound that features a naphthalene ring substituted with a nitro group and a sulfanylacetic acid moiety. Naphthalene derivatives are known for their diverse biological activities, including antimicrobial, antioxidant, cytotoxic, anti-inflammatory, and anti-protozoal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Nitronaphthalen-2-yl)sulfanyl]acetic acid typically involves the reaction of 1-nitronaphthalene with thioglycolic acid under specific conditions. The reaction is carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at low temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. similar compounds are often synthesized using large-scale organic synthesis techniques involving batch reactors and continuous flow systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[(1-Nitronaphthalen-2-yl)sulfanyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas and palladium on carbon (Pd/C).
Substitution: Reagents such as alkyl halides and bases like sodium hydride (NaH) are used.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed.
Major Products
The major products formed from these reactions include amino-substituted naphthalene derivatives, alkylated naphthalene compounds, and various coupled products depending on the specific reagents and conditions used.
Scientific Research Applications
[(1-Nitronaphthalen-2-yl)sulfanyl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Its derivatives are studied for their potential antimicrobial and cytotoxic activities.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [(1-Nitronaphthalen-2-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
(Naphthalen-1-yl-selenyl)acetic acid: Similar structure but contains selenium instead of sulfur.
N-Substituted derivatives of 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide: Contains an oxadiazole ring and different substituents.
Uniqueness
[(1-Nitronaphthalen-2-yl)sulfanyl]acetic acid is unique due to its combination of a nitro group and a sulfanylacetic acid moiety, which imparts distinct chemical reactivity and biological activity compared to other naphthalene derivatives.
Properties
CAS No. |
72793-62-5 |
|---|---|
Molecular Formula |
C12H9NO4S |
Molecular Weight |
263.27 g/mol |
IUPAC Name |
2-(1-nitronaphthalen-2-yl)sulfanylacetic acid |
InChI |
InChI=1S/C12H9NO4S/c14-11(15)7-18-10-6-5-8-3-1-2-4-9(8)12(10)13(16)17/h1-6H,7H2,(H,14,15) |
InChI Key |
SSQTYFNAZUKMKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])SCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



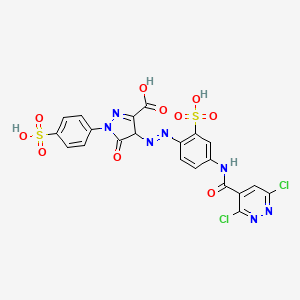
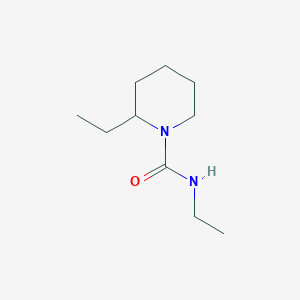
![Diphenyl {[bis(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14478032.png)
![(3-Oxo-8-oxabicyclo[3.2.1]oct-6-en-1-yl)methyl acetate](/img/structure/B14478036.png)
![7-[(4-Methoxyphenyl)methylidene]-2,3-diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14478041.png)

![5-Ethyl-1,3-bis[(oxiran-2-yl)methyl]-5-(pentan-2-yl)imidazolidine-2,4-dione](/img/structure/B14478044.png)
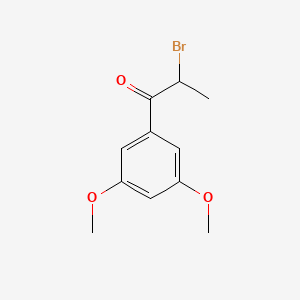
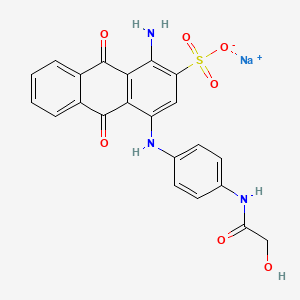
![5-[(1S,2R,4aR,8aS)-5-Hydroxy-1,2,4a,5-tetramethyldecahydronaphthalen-1-yl]-3-methylpent-2-enoic acid](/img/structure/B14478074.png)
![Trimethyl{[1-(2-methylcyclohex-1-en-1-yl)ethenyl]oxy}silane](/img/structure/B14478082.png)
